

In-depth Technical Guide to Dodecanedioic Acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecanedioic acid-d4*

Cat. No.: *B15558155*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Dodecanedioic acid-d4**, a deuterated analog of dodecanedioic acid. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for a variety of applications, including as internal standards in quantitative analysis.

Chemical Identity and Physical Properties

Dodecanedioic acid-d4 is a stable, isotopically labeled form of dodecanedioic acid where four hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural isotopologue, a key feature for its use in mass spectrometry-based assays.

Table 1: General and Physical Properties of **Dodecanedioic Acid-d4**

Property	Value	Source/Note
Chemical Name	Dodecanedioic acid-d4	-
Synonyms	DDDA-d4, 1,12-Dodecanedioic acid-d4	-
CAS Number	97543-02-7	[1]
Molecular Formula	$C_{12}H_{18}D_4O_4$	Calculated
Molecular Weight	234.33 g/mol	Calculated
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Not available	Data specific to the d4 isotopologue is not readily available. The non-deuterated form melts at 127-129 °C.
Boiling Point	Not available	Data specific to the d4 isotopologue is not readily available. The non-deuterated form boils at 245 °C at 10 mmHg.
Isotopic Purity	>99%	Commonly available purity for commercial products.

Solubility

The solubility of **Dodecanedioic acid-d4** is expected to be very similar to its non-deuterated counterpart due to the minor influence of deuterium substitution on intermolecular forces.

Table 2: Solubility of Dodecanedioic Acid (Non-deuterated) as a Proxy

Solvent	Solubility	Temperature (°C)
Water	Sparingly soluble	Ambient
Ethanol	Soluble	Ambient
Hot Toluene	Soluble	Elevated
Hot Acetic Acid	Soluble	Elevated

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and isotopic enrichment of **Dodecanedioic acid-d4**. While specific spectra for the d4 variant are not widely published, the expected spectral characteristics can be inferred from the structure and data for the non-deuterated form.

Mass Spectrometry

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds. The mass spectrum of **Dodecanedioic acid-d4** will exhibit a molecular ion peak shifted by +4 m/z units compared to the unlabeled compound.

Expected Mass Spectrometry Data:

- Molecular Ion $[M]^+$: m/z 234.17
- Fragmentation: The fragmentation pattern is expected to be similar to that of dodecanedioic acid, with characteristic losses of water (H_2O), carboxyl groups ($COOH$), and hydrocarbon fragments. The deuterated fragments will show corresponding mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. In the 1H NMR spectrum of **Dodecanedioic acid-d4**, the signals corresponding to the positions of deuterium substitution will be absent or significantly reduced in intensity. The ^{13}C NMR spectrum will show signals characteristic of the carbon backbone, with potential minor shifts due to the isotopic substitution on adjacent carbons.

Expected NMR Data (based on non-deuterated dodecanedioic acid):

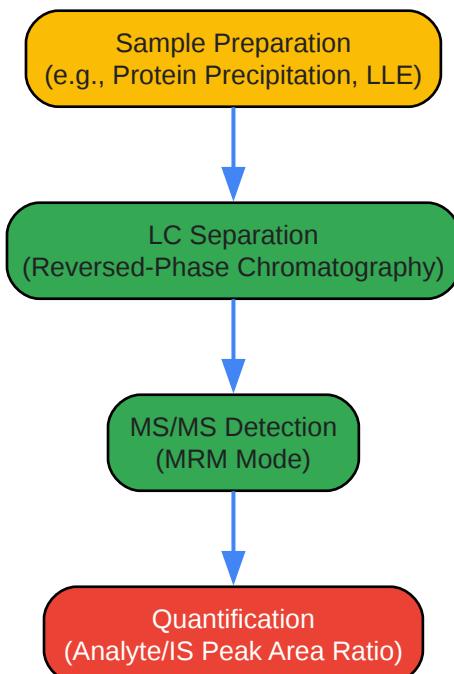
- ^1H NMR: The spectrum of the non-deuterated form shows signals for the methylene protons. The absence of specific signals in the d4 spectrum would confirm the positions of deuteration.
- ^{13}C NMR: The spectrum of the non-deuterated form shows distinct peaks for the carboxyl carbon and the different methylene carbons in the aliphatic chain.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Dodecanedioic acid-d4** are not readily available in public literature. However, general methodologies for the synthesis of deuterated carboxylic acids and their analysis can be adapted.

General Synthetic Approach

The synthesis of **Dodecanedioic acid-d4** would typically involve the use of a deuterated starting material or a specific deuteration step during the synthetic route. One possible conceptual pathway is illustrated below.



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway for **Dodecanedioic acid-d4**.

Analytical Method for Quantification (LC-MS/MS)

Dodecanedioic acid-d4 is frequently used as an internal standard for the quantification of endogenous dodecanedioic acid in biological matrices. A general workflow for such an analysis is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for LC-MS/MS analysis using **Dodecanedioic acid-d4** as an internal standard.

A typical experimental protocol would involve:

- Sample Preparation: Spiking the biological sample (e.g., plasma, urine) with a known concentration of **Dodecanedioic acid-d4**. This is followed by protein precipitation with a solvent like acetonitrile and/or liquid-liquid extraction to isolate the analyte and internal standard.
- Chromatographic Separation: Separation of the analyte and internal standard from matrix components using a C18 reversed-phase HPLC column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid).
- Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both dodecanedioic acid and **Dodecanedioic acid-d4** are monitored.

- Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications

The primary application of **Dodecanedioic acid-d4** is as an internal standard in analytical chemistry, particularly in chromatography-mass spectrometry-based methods. Its use allows for accurate and precise quantification of dodecanedioic acid in complex biological and environmental samples by correcting for variations in sample preparation and instrument response.

Safety and Handling

Dodecanedioic acid-d4 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Ordering and Availability

Dodecanedioic acid-d4 is available from various chemical suppliers specializing in isotopically labeled compounds. It is typically supplied as a solid with high isotopic and chemical purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-depth Technical Guide to Dodecanedioic Acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15558155#dodecanedioic-acid-d4-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com